3-Amino-1-(2,6-difluorophenyl)propan-1-ol
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Overview
Description
3-Amino-1-(2,6-difluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11F2NO It is characterized by the presence of an amino group, a hydroxyl group, and a difluorophenyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,6-difluorophenyl)propan-1-ol typically involves the reaction of 2,6-difluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents. The final step involves the reduction of the nitro group to an amino group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2,6-difluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-Amino-1-(2,6-difluorophenyl)propan-2-one.
Reduction: Formation of 3-Amino-1-(2,6-difluorophenyl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(2,6-difluorophenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,6-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects. The difluorophenyl group enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2,4-difluorophenyl)propan-1-ol hydrochloride
- 3-(2,6-difluorophenyl)propan-1-amine
- 3-(2,3-difluorophenyl)propan-1-ol
Uniqueness
3-Amino-1-(2,6-difluorophenyl)propan-1-ol is unique due to the specific positioning of the difluorophenyl group, which influences its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C9H11F2NO |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-amino-1-(2,6-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11F2NO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8,13H,4-5,12H2 |
InChI Key |
PYANLDSJESQNCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CCN)O)F |
Origin of Product |
United States |
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